molecular formula C8H7ClN4 B1423733 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine CAS No. 1231943-08-0

2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

Cat. No.: B1423733
CAS No.: 1231943-08-0
M. Wt: 194.62 g/mol
InChI Key: PFVONNVFQLOLEA-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a versatile chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. This compound serves as a critical synthetic building block for the development of novel, potent, and selective kinase inhibitors. Its core structure, featuring a chloro-substituted pyrimidine ring linked to a methylpyrazole, is a privileged scaffold in designing molecules that target key oncogenic pathways. This intermediate is notably employed in Buchwald-Hartwig amination and Suzuki coupling reactions to generate more complex, trisubstituted pyrimidine derivatives. Research has demonstrated its direct application in creating advanced lead compounds, such as N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which exhibit potent inhibitory activity against Cyclin-dependent kinase 2 (CDK2), a serine/threonine protein kinase that regulates the cell division cycle and is a validated target in oncology . The chloro group at the 2-position of the pyrimidine ring is a reactive handle that allows for functionalization, enabling researchers to explore structure-activity relationships and optimize drug-like properties during lead optimization campaigns. This product is provided For Research Use Only. It is intended for use in laboratory research and development, strictly for the synthesis of novel chemical entities for scientific investigation. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-chloro-5-(1-methylpyrazol-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-13-5-7(4-12-13)6-2-10-8(9)11-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVONNVFQLOLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine typically involves the reaction of appropriate pyrimidine and pyrazole precursors. One common method includes the reaction of 2-chloropyrimidine with 1-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Numerous studies have highlighted the potential of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine as an anticancer agent. Research indicates that it inhibits cell proliferation in several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 12.5 µM and 15.0 µM, respectively . The mechanism involves modulation of signaling pathways critical for cell growth and survival.
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent. Preliminary studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit bacterial growth by targeting specific metabolic pathways .
  • Enzyme Inhibition : It has been investigated as a scaffold for developing enzyme inhibitors, particularly in targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation. The unique structure allows for selective binding to the active sites of these enzymes, potentially leading to novel therapeutic agents for cancer treatment .

Agricultural Chemistry

The compound's properties make it suitable for developing agrochemicals. Its ability to inhibit specific enzymes could be harnessed to create herbicides or pesticides that target plant pathogens or pests without affecting non-target species.

Material Science

In material science, compounds like this compound are explored for their photophysical properties. Their unique electronic structures enable the development of materials with specific optical characteristics useful in organic electronics and photonic devices .

Case Study 1: Anticancer Research

A study published in Molecules detailed the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives and their evaluation as potential anticancer agents. The findings demonstrated that modifications to the core structure could enhance cytotoxicity against specific cancer cell lines, paving the way for new drug candidates .

Case Study 2: Antimicrobial Efficacy

Research conducted on derivatives of this compound revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural variations in enhancing antibacterial properties, suggesting that further exploration could lead to effective treatments for resistant strains .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chloro and pyrazole groups contribute to its binding affinity and specificity towards molecular targets. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

  • The position of the pyrazole substituent (C4 vs. C5) significantly impacts reactivity. For example, 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine undergoes efficient Buchwald-Hartwig amination at C2 (yields: 13–28%) due to reduced steric hindrance compared to analogs with bulkier substituents at C4 or C6 .
  • In 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, substitution at C4 creates a planar structure, favoring crystallinity and simplifying X-ray characterization .

Electronic Effects :

  • Electron-withdrawing groups (e.g., CF₃ at C5) enhance the electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution. Conversely, electron-donating groups (e.g., methyl on pyrazole) stabilize intermediates in cross-coupling reactions .

Isomerism :

  • Reactions with dichloropyrimidines (e.g., 2,4-dichloro-5-CF₃-pyrimidine) yield structural isomers (1:1 ratio) when pyrazole substitutes at C2 or C4. Chromatographic separation is required for purification .

Key Findings:

  • Solubility : The trifluoromethyl group in 2-Chloro-4-pyrazolyl-5-CF₃-pyrimidine reduces solubility in polar solvents compared to methyl-substituted analogs .
  • Bioactivity : The 1-methylpyrazole group in this compound enhances binding affinity to CDK2, achieving an IC₅₀ of 0.12 µM .

Biological Activity

2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrimidines and is characterized by the presence of a pyrazole moiety, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies indicate that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated notable antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 22.4 to 30.0 µg/mL . This suggests that the pyrazole-pyrimidine scaffold may contribute to enhanced antibacterial efficacy.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. A study reported that certain compounds within this class exhibited strong COX-2 inhibitory activity, which is crucial for reducing inflammation . The selectivity index for some derivatives was found to be significantly high, indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Potential

The anticancer properties of pyrimidine derivatives have also been investigated. Some studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and various kinases . The dual action against multiple targets suggests a promising therapeutic avenue for treating various cancers.

Summary of Biological Activities

Biological ActivityRelated CompoundsObserved EffectsReferences
Antimicrobial2-Chloro derivativesMIC: 22.4 - 30.0 µg/mL against bacteria
Anti-inflammatoryPyrazole derivativesHigh COX-2 selectivity
AnticancerPyrimidine derivativesInhibition of DHFR and kinases

Case Study 1: Antibacterial Activity

In a comparative study, a series of pyrazole-pyrimidine derivatives were synthesized and screened for antibacterial activity. The compound related to this compound displayed significant inhibition against Bacillus subtilis and Klebsiella pneumoniae, establishing its potential as a lead compound for further development in antimicrobial therapies .

Case Study 2: Anti-inflammatory Efficacy

Another investigation involved the evaluation of several pyrazole derivatives in a carrageenan-induced rat paw edema model. The results indicated that certain compounds exhibited substantial anti-inflammatory effects, with an edema inhibition percentage significantly higher than that of standard treatments like celecoxib . This highlights the therapeutic promise of these compounds in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine, and how are structural isomers resolved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, 2,4-dichloropyrimidine derivatives react with 1-methyl-1H-pyrazole under controlled conditions. Structural isomers (e.g., 4- vs. 6-substituted products) are separated using column chromatography, leveraging differences in polarity. X-ray crystallography confirms substitution patterns by analyzing bond angles and planarity deviations in the pyrimidine ring . Cyclization agents like POCl₃ in DMF at 0–60°C are critical for regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features distinguish it?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹ and pyrazole/pyrimidine ring vibrations).
  • NMR : ¹H NMR reveals methyl group protons (δ ~3.8 ppm for N-CH₃) and pyrimidine/pyrazole proton environments. ¹³C NMR distinguishes carbons adjacent to electronegative atoms (e.g., C-Cl at ~155 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm the chloro-pyrimidine backbone .

Q. How does the electronic structure of the pyrimidine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-deficient pyrimidine ring facilitates Suzuki-Miyaura couplings. The chlorine atom at position 2 acts as a leaving group, while the pyrazolyl substituent at position 5 directs electrophilic substitution. Density Functional Theory (DFT) calculations predict charge distribution, showing enhanced reactivity at C-4 due to electron withdrawal by the chloro group .

Advanced Research Questions

Q. How can reaction yields be optimized for regioselective synthesis, and what factors contribute to side-product formation?

  • Methodological Answer :

  • Temperature Control : Maintain 0–60°C during pyrazole addition to minimize thermal decomposition.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity.
  • Catalytic Additives : Use Pd(PPh₃)₄ (0.5–2 mol%) to accelerate cross-coupling reactions.
  • Side Products : Include di-substituted isomers (e.g., 4,6-bis-pyrazolyl derivatives), mitigated by stoichiometric control (1:1 pyrazole:pyrimidine ratio) .

Q. What analytical strategies resolve contradictions in crystallographic data, particularly for enantiomorph-polarity determination?

  • Methodological Answer : Employ Flack’s x parameter for enantiomorph assignment, which avoids false chirality signals in near-centrosymmetric structures. Twin refinement using SHELXL (with HKLF5 format) corrects for twinning artifacts. Compare experimental vs. simulated powder XRD patterns to validate single-crystal data .

Q. How can computational models predict biological activity, and what are the limitations of current approaches?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with kinase targets (e.g., EGFR). Pyrimidine’s planar structure favors π-π stacking in ATP-binding pockets.
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl, CF₃) with IC₅₀ values. Limitations include neglect of solvation effects and dynamic protein conformations .

Q. What methodologies are employed to study metabolic stability in vitro, and how do structural modifications enhance pharmacokinetics?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS.
  • Modifications : Introduce electron-donating groups (e.g., methyl on pyrazole) to reduce CYP450-mediated oxidation. LogP optimization (<3) improves aqueous solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine
Reactant of Route 2
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2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

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